molecular formula C7H16O2 B14659211 2,4-Dimethoxypentane CAS No. 41021-50-5

2,4-Dimethoxypentane

Cat. No.: B14659211
CAS No.: 41021-50-5
M. Wt: 132.20 g/mol
InChI Key: FIIWNFXKLFDYNT-UHFFFAOYSA-N
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Description

2,4-Dimethoxypentane is an organic compound with the molecular formula C7H16O2. It is a branched ether, characterized by the presence of two methoxy groups attached to the second and fourth carbon atoms of a pentane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxypentane can be synthesized through several methods. One common approach involves the reaction of 2,4-dihalopentane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by methoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as potassium carbonate can be employed to facilitate the substitution reaction, and the process is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like sodium azide (NaN3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ethers

Scientific Research Applications

2,4-Dimethoxypentane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of ethers and their behavior under different reaction conditions.

    Biology: The compound is used in studies involving the interaction of ethers with biological molecules, providing insights into their potential biological activity.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.

Mechanism of Action

The mechanism of action of 2,4-dimethoxypentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentane: A branched alkane with similar carbon skeleton but lacking methoxy groups.

    2,4-Dichloropentane: A halogenated derivative with chlorine atoms instead of methoxy groups.

    2,4-Dimethoxyhexane: An ether with an additional carbon atom in the chain.

Uniqueness

2,4-Dimethoxypentane is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. The compound’s structure also allows for specific interactions with biological molecules, making it valuable in research applications.

Properties

CAS No.

41021-50-5

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2,4-dimethoxypentane

InChI

InChI=1S/C7H16O2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3

InChI Key

FIIWNFXKLFDYNT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)OC)OC

Origin of Product

United States

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